molecular formula C13H11ClN2O2 B4255767 2-(5-chloro-2-methoxyphenyl)isonicotinamide

2-(5-chloro-2-methoxyphenyl)isonicotinamide

Cat. No. B4255767
M. Wt: 262.69 g/mol
InChI Key: YKTWGSSTLAXRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-2-methoxyphenyl)isonicotinamide, also known as CMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMI belongs to the class of isonicotinamide derivatives and has been found to exhibit promising biological activities, making it an interesting target for drug development.

Mechanism of Action

The exact mechanism of action of 2-(5-chloro-2-methoxyphenyl)isonicotinamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(5-chloro-2-methoxyphenyl)isonicotinamide has been shown to inhibit the activity of various enzymes involved in cell proliferation, such as ribonucleotide reductase and thymidylate synthase. It has also been shown to induce DNA damage and inhibit DNA repair, leading to apoptosis in cancer cells.
In inflammation, 2-(5-chloro-2-methoxyphenyl)isonicotinamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
In neuroprotection, 2-(5-chloro-2-methoxyphenyl)isonicotinamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
2-(5-chloro-2-methoxyphenyl)isonicotinamide has been found to exhibit various biochemical and physiological effects in animal models and cell cultures. In cancer cells, 2-(5-chloro-2-methoxyphenyl)isonicotinamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. It has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
In inflammation, 2-(5-chloro-2-methoxyphenyl)isonicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the inhibition of the inflammatory response. It has also been shown to reduce the infiltration of immune cells into inflamed tissues, which can prevent tissue damage.
In neuroprotection, 2-(5-chloro-2-methoxyphenyl)isonicotinamide has been shown to prevent neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to reduce oxidative stress, which can prevent neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-chloro-2-methoxyphenyl)isonicotinamide in lab experiments is its high potency and selectivity towards its target molecules, making it an effective tool for studying biological pathways and disease mechanisms. Another advantage is its low toxicity and good solubility, which makes it easy to administer in animal models and cell cultures.
One limitation of using 2-(5-chloro-2-methoxyphenyl)isonicotinamide in lab experiments is its limited availability and high cost, which can restrict its use in large-scale studies. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2-(5-chloro-2-methoxyphenyl)isonicotinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to explore its synergistic effects with other drugs or natural compounds, which can enhance its therapeutic efficacy.
Another direction is to investigate its mechanism of action in more detail, which can provide insights into its molecular targets and biological pathways. This can also lead to the development of more potent and selective derivatives of 2-(5-chloro-2-methoxyphenyl)isonicotinamide.
Conclusion:
In conclusion, 2-(5-chloro-2-methoxyphenyl)isonicotinamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(5-chloro-2-methoxyphenyl)isonicotinamide can provide valuable insights into its therapeutic potential and contribute to the development of novel drugs for various diseases.

Scientific Research Applications

2-(5-chloro-2-methoxyphenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(5-chloro-2-methoxyphenyl)isonicotinamide has been found to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In inflammation research, 2-(5-chloro-2-methoxyphenyl)isonicotinamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the infiltration of immune cells into inflamed tissues, making it a potential candidate for the treatment of inflammatory diseases.
In neurological disorder research, 2-(5-chloro-2-methoxyphenyl)isonicotinamide has been found to exhibit neuroprotective activity by preventing neuronal cell death and reducing oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-18-12-3-2-9(14)7-10(12)11-6-8(13(15)17)4-5-16-11/h2-7H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTWGSSTLAXRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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